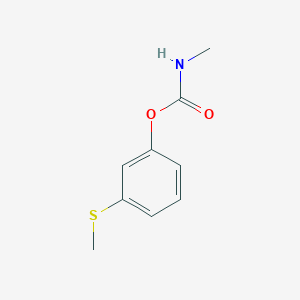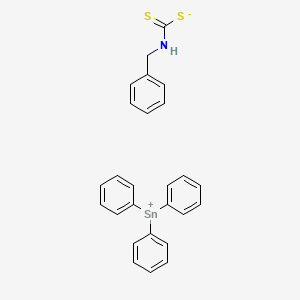
Triphenylstannanylium benzylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenylstannanylium benzylcarbamodithioate is an organotin compound with the molecular formula C26H23NS2Sn. This compound is known for its unique structure, which includes a triphenylstannanylium cation and a benzylcarbamodithioate anion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triphenylstannanylium benzylcarbamodithioate typically involves the reaction of triphenyltin chloride with sodium benzylcarbamodithioate. The reaction is carried out in an organic solvent such as dichloromethane or toluene under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by filtration to remove any insoluble by-products. The resulting solution is then concentrated, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenylstannanylium benzylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzylcarbamodithioates depending on the nucleophile used.
Applications De Recherche Scientifique
Triphenylstannanylium benzylcarbamodithioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-sulfur bonds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes
Mécanisme D'action
The mechanism of action of triphenylstannanylium benzylcarbamodithioate involves its interaction with biological molecules through its organotin moiety. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular processes, making it a potential candidate for antimicrobial and anticancer therapies. The molecular targets include enzymes with active thiol groups, and the pathways involved are related to cellular redox balance and protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylstannanylium chloride: Similar organotin compound with chloride as the anion.
Benzylcarbamodithioate: Similar compound without the organotin moiety.
Triphenylstannanylium acetate: Another organotin compound with acetate as the anion
Uniqueness
Triphenylstannanylium benzylcarbamodithioate is unique due to its combination of the organotin moiety and the benzylcarbamodithioate anion. This unique structure imparts specific chemical reactivity and biological activity that is not observed in other similar compounds. The presence of both the organotin and dithiocarbamate functionalities allows for a wide range of applications in different fields .
Propriétés
Numéro CAS |
1803-02-7 |
|---|---|
Formule moléculaire |
C26H23NS2Sn |
Poids moléculaire |
532.3 g/mol |
Nom IUPAC |
N-benzylcarbamodithioate;triphenylstannanylium |
InChI |
InChI=1S/C8H9NS2.3C6H5.Sn/c10-8(11)9-6-7-4-2-1-3-5-7;3*1-2-4-6-5-3-1;/h1-5H,6H2,(H2,9,10,11);3*1-5H;/q;;;;+1/p-1 |
Clé InChI |
LPKMIIGXSAQXAW-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)CNC(=S)[S-].C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dihydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B14172796.png)

![N-(furan-2-ylmethyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]propanamide](/img/structure/B14172817.png)
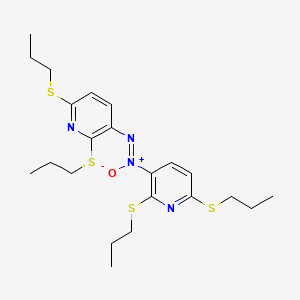
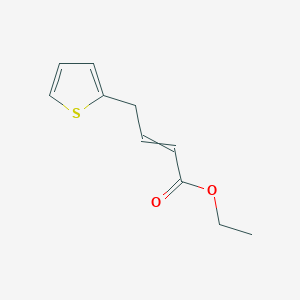
![2-(3,5-Dimethylpyrazol-1-yl)-9-methyl-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one](/img/structure/B14172833.png)
![(4-Hydroxyphenyl)[2-(methoxymethoxy)phenyl]methanone](/img/structure/B14172843.png)
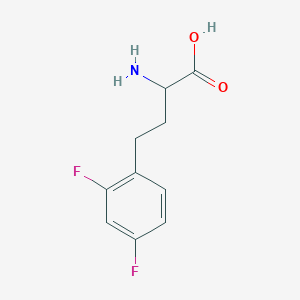
![4-Butoxy-2,7-bis(morpholin-4-yl)pyrimido[4,5-d]pyrimidine](/img/structure/B14172855.png)
![2-{4-[(3s)-Pyrrolidin-3-Ylamino]quinazolin-2-Yl}phenol](/img/structure/B14172861.png)
stannane](/img/structure/B14172867.png)
![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B14172868.png)
